Aminohydroquinone

Vue d'ensemble

Description

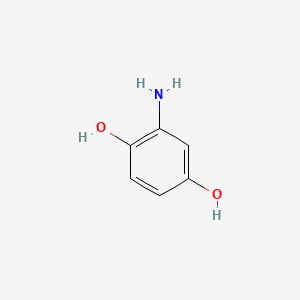

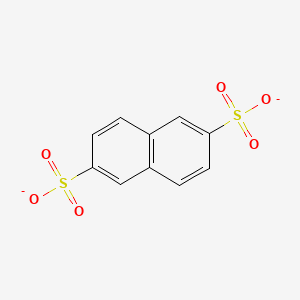

Aminohydroquinone is a member of hydroquinones.

Applications De Recherche Scientifique

Recherche en photosynthèse

L'aminohydroquinone, comme d'autres quinones, joue un rôle de transporteur d'électrons dans la photosynthèse. Elle peut être utilisée dans la recherche en photosynthèse pour étudier la chaîne de transport des électrons, en particulier dans l'étude des sites de liaison des quinones des photosystèmes .

Recherche médicale : Ostéoporose et maladies cardiovasculaires

Les quinones ont été identifiées comme des molécules capables de prévenir et de traiter des maladies telles que l'ostéoporose et les maladies cardiovasculaires. L'this compound pourrait être explorée pour son potentiel dans le développement de traitements pour ces affections en raison de son activité antioxydante .

Propriétés antioxydantes et santé générale

L'activité antioxydante des quinones comme l'this compound contribue à l'amélioration de l'état de santé général. Son application dans la création de compléments alimentaires ou de produits de santé qui combattent le stress oxydatif pourrait être significative .

Recherche et thérapie contre le cancer

De nombreux médicaments approuvés cliniquement ou en essais cliniques contre le cancer sont des composés apparentés aux quinones. L'this compound pourrait être étudiée pour ses propriétés cytotoxiques contre les cellules cancéreuses, conduisant potentiellement à de nouveaux agents chimiothérapeutiques .

Toxicologie environnementale

Les quinones peuvent avoir des effets toxicologiques en raison de leur présence sous forme de photoproduits provenant de polluants atmosphériques. L'this compound peut être utilisée dans des études de toxicologie environnementale pour comprendre l'impact de ces composés sur la santé et l'environnement .

Chimie analytique

En raison de ses molécules de cyclisation redox rapide, l'this compound a le potentiel de se lier aux groupes thiol, amine et hydroxyle, ce qui en fait un composé précieux en chimie analytique pour la détection de diverses substances .

Synthèse et réactivité en chimie organique

Les schémas de réactivité de l'this compound en font un sujet intéressant dans le domaine de la chimie organique. Sa synthèse et l'étude de ses réactions peuvent fournir des informations sur la chimie des hydroxyquinones et leurs applications .

Modification structurale dans le développement de médicaments

La modification structurale des produits naturels est un aspect crucial du développement de médicaments. L'this compound pourrait être utilisée dans la modification structurale de produits naturels pour améliorer leur activité biologique ou pour créer de nouvelles molécules pharmacologiquement actives .

Orientations Futures

The future directions of aminohydroquinone research could involve further exploration of its synthesis, reactivity, and potential applications in various fields. For instance, its role in the oxidation of organic compounds is a prominent challenge in the chemical industry . Additionally, its potential use in drug development is also of interest.

Mécanisme D'action

Target of Action

Aminohydroquinone, like other quinones, is suggested to have DNA as its major target . Quinones are known to interact with DNA through various mechanisms such as alkylation, intercalation, and induction of double-strand DNA breaks .

Mode of Action

Quinones are known to be fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

They also participate in reactions with amino acids, resulting in imine formation, 1,4-Michael addition via nitrogen or sulfur, and Strecker degradation forming aldehydes .

Result of Action

The reaction of quinones with amino acids can influence the color, taste, and aroma of foods . It can also lead to physical and physiological phenomena such as browning of foods, discoloration of plants during processing, alteration of solubility and digestibility, and formation of humic substances .

Action Environment

The action of this compound, like other quinones, can be influenced by environmental factors. For instance, the reaction between quinones and amino acids mainly occurs in wounded, cut, or crushed plant material during harvest, ensiling, or disintegrating cells .

Analyse Biochimique

Biochemical Properties

Aminohydroquinone plays a crucial role in biochemical reactions, particularly in redox processes. It is known to interact with several enzymes and proteins, including polyphenol oxidases and peroxidases. These interactions often involve the oxidation of this compound to its corresponding quinone form, which can then participate in further biochemical reactions. The compound’s ability to undergo redox cycling makes it a valuable electron donor in various biochemical pathways .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, this compound can interact with reactive oxygen species (ROS) and influence oxidative stress responses within cells. This interaction can lead to changes in gene expression and alterations in cellular metabolism. Additionally, this compound has been observed to induce cytotoxic effects in certain cell types, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo redox reactions and form quinone intermediates. These intermediates can bind to thiol groups in proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA, causing changes in gene expression. The compound’s redox activity is central to its mechanism of action, as it can generate ROS and modulate cellular redox states .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade when exposed to light and air. Over time, the degradation products can influence cellular functions, leading to long-term effects on cell viability and metabolism. Studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit antioxidant properties, protecting cells from oxidative damage. At higher doses, this compound can become cytotoxic, leading to adverse effects such as tissue damage and organ toxicity. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxic effects at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It can be metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity and its effects on cellular functions. This compound’s involvement in redox cycling also affects metabolic flux and the levels of key metabolites .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution can influence its localization and its effects on cellular functions. For example, this compound can accumulate in mitochondria, where it can modulate mitochondrial function and induce oxidative stress .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments such as the mitochondria, nucleus, or endoplasmic reticulum. The compound’s localization can affect its activity and function, as it can interact with different biomolecules in these compartments. For instance, this compound’s presence in the mitochondria can lead to changes in mitochondrial respiration and energy production .

Propriétés

IUPAC Name |

2-aminobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXKRBZKPQBLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388510 | |

| Record name | aminohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20734-68-3 | |

| Record name | 2-Amino-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20734-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aminohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide](/img/structure/B1230422.png)

![[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1230423.png)

![(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1230430.png)

![2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B1230431.png)

![5-Methyl-3-phenyl-7-(prop-2-enylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B1230436.png)

![4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1230437.png)

![1-(Cycloheptylideneamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230438.png)

![2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester](/img/structure/B1230441.png)

![12-Imino-9-methyl-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B1230446.png)

![{[(1r,7r)-4-(4-Acetamidophenyl)-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-1-yl]carbamoyloxy}acetic acid](/img/structure/B1230448.png)